molecular formula C10H11ClO4 B13989110 (2-Chloro-3,5-dimethoxy-phenyl)-acetic acid

(2-Chloro-3,5-dimethoxy-phenyl)-acetic acid

Cat. No.: B13989110
M. Wt: 230.64 g/mol
InChI Key: MKLNSUKJSLVVBX-UHFFFAOYSA-N
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Description

(2-Chloro-3,5-dimethoxy-phenyl)-acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,5-dimethoxy-phenyl)-acetic acid typically involves the chlorination of 3,5-dimethoxyphenylacetic acid. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,5-dimethoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding 3,5-dimethoxyphenylacetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-3,5-dimethoxybenzaldehyde or 2-chloro-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxyphenylacetic acid.

    Substitution: Formation of 2-substituted-3,5-dimethoxyphenylacetic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-3,5-dimethoxy-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylacetic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

    2-Chloro-phenylacetic acid: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.

    3,5-Dimethoxybenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring, leading to different chemical properties.

Uniqueness

(2-Chloro-3,5-dimethoxy-phenyl)-acetic acid is unique due to the combination of chloro and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-(2-chloro-3,5-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11ClO4/c1-14-7-3-6(4-9(12)13)10(11)8(5-7)15-2/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

MKLNSUKJSLVVBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)CC(=O)O

Origin of Product

United States

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